3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one
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Overview
Description
A-796260 Degradant is a synthetic cannabinoid compound that is an impurity produced during the synthesis of A-796260. The compound has the chemical formula C22H30N2O2 and a molecular weight of 354.5 . It is primarily used as an analytical reference standard in forensic and research applications .
Mechanism of Action
Target of Action
The primary target of A-796260 Degradant is the cannabinoid CB2 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
A-796260 Degradant is a synthetic cannabinoid that shows high selectivity for the CB2 receptor . It interacts with this receptor, leading to a series of intracellular events.
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol has been reported . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
A-796260 Degradant shows efficacy in vivo in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain . These activities are selectively blocked by CB2 receptor-selective antagonists , indicating that its effects are mediated through the CB2 receptor.
Biochemical Analysis
Biochemical Properties
A-796260 Degradant interacts with the CB2 receptor, showing high selectivity (Ki = 0.77 nM) over the CB1 receptor (Ki = 2,100 nM)
Cellular Effects
It is known that cannabinoids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, likely through binding interactions with the CB2 receptor . This may result in changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that cannabinoids can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that cannabinoids can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is known that cannabinoids can interact with various enzymes and cofactors .
Transport and Distribution
It is known that cannabinoids can interact with various transporters and binding proteins .
Subcellular Localization
It is known that cannabinoids can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-796260 Degradant involves the reaction of 3,3,4-trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one with various reagents under controlled conditions . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of A-796260 Degradant is typically carried out in specialized laboratories equipped with advanced chemical synthesis and purification technologies. The compound is produced in small quantities and is primarily used for research purposes .
Chemical Reactions Analysis
Types of Reactions
A-796260 Degradant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions of A-796260 Degradant include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of A-796260 Degradant include various oxidized, reduced, and substituted derivatives. These products are often used for further research and analysis .
Scientific Research Applications
A-796260 Degradant is used in a variety of scientific research applications, including:
Comparison with Similar Compounds
A-796260 Degradant is similar to other synthetic cannabinoids, such as AM1241 and L-768,242 (GW405833) . These compounds also exhibit high affinity for CB2 receptors and are used in research to study the pharmacology of cannabinoid receptors . A-796260 Degradant is unique in its specific chemical structure and its use as an analytical reference standard .
List of Similar Compounds
- AM1241
- L-768,242 (GW405833)
- A-836339
Properties
IUPAC Name |
3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-17(2)22(3,4)15-21(25)19-16-24(20-8-6-5-7-18(19)20)10-9-23-11-13-26-14-12-23/h5-8,16H,1,9-15H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORODOQLOVWDSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342250 |
Source
|
Record name | 3,3,4-Trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616469-10-3 |
Source
|
Record name | 3,3,4-Trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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